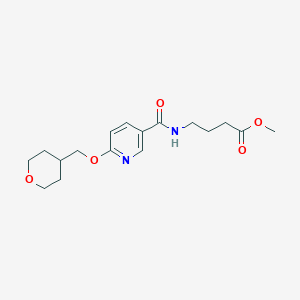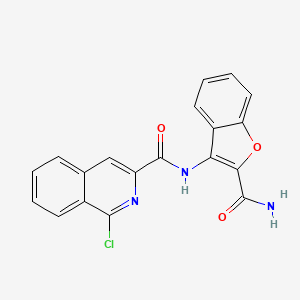
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide, also known as CBIQ, is a small molecule with a unique chemical structure. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
A notable application of compounds related to N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide involves their antimicrobial and antitubercular activities. Research has demonstrated the synthesis and evaluation of various derivatives with benzofuran, quinoline, and carboxamide moieties showing promising antibacterial and antitubercular effects. These compounds were tested against pathogenic strains like Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, indicating their potential in developing new therapeutic agents against bacterial infections and tuberculosis (Idrees et al., 2019), (Rao & Subramaniam, 2015).
Synthesis and Characterization of Derivatives
The synthesis and characterization of novel series of derivatives integrating benzofuran with other organic structures such as quinoline and carboxamide have been extensively studied. These studies not only provide insights into the chemical properties of these compounds but also lay the groundwork for further exploration of their biological activities. Such research efforts involve elaborate synthetic procedures to access these derivatives, demonstrating their chemical versatility and potential application in medicinal chemistry (Oschmann et al., 2019), (Oschmann et al., 2020).
Anticonvulsant Properties
Another significant application involves the evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents. Studies have synthesized and tested various derivatives for their effectiveness in preventing seizures, showing promising results in maximal electroshock induced seizures (MES) models in mice. These findings indicate the potential of these compounds in developing new anticonvulsant drugs, contributing to the broader scope of neurological disorder treatment (Shakya et al., 2016).
Cholinesterase Inhibitory Activity
Compounds derived from benzofuran-2-carboxamide also display significant cholinesterase inhibitory activity, making them potential candidates for treating neurodegenerative diseases like Alzheimer's. The synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives and their evaluation as cholinesterase inhibitors have shown potent inhibitory effects, underscoring their therapeutic potential in neurodegenerative disease management (Abedinifar et al., 2018).
Propriétés
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3/c20-17-11-6-2-1-5-10(11)9-13(22-17)19(25)23-15-12-7-3-4-8-14(12)26-16(15)18(21)24/h1-9H,(H2,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHGQCSTGFZDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



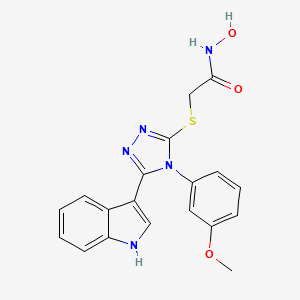



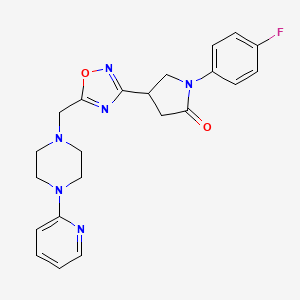
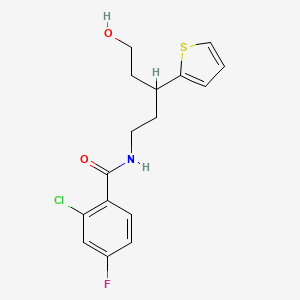
![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)
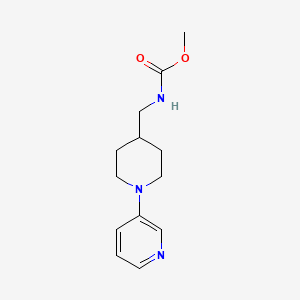

![(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2802587.png)
